Regioisomer LogP Comparison
The XLogP3 value, a critical parameter for central nervous system multiparameter optimization (CNS MPO) scoring, differs across regioisomers. 3-Bromo-8-chloroimidazo[1,2-a]pyridine has a computed logP of 3.4, compared to 2.3 for the 3-bromo-only analog and 2.8 for the 8-chloro-only analog. The 6-bromo-8-chloro regioisomer has a logP of 3.2. These differences are directly relevant when selecting building blocks for property-guided synthesis [1].
| Evidence Dimension | Computational lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-a]pyridine (XLogP3 = 2.3); 8-Chloroimidazo[1,2-a]pyridine (XLogP3 = 2.8); 6-Bromo-8-chloroimidazo[1,2-a]pyridine (XLogP3 = 3.2) |
| Quantified Difference | ΔlogP = 1.1 vs 3-bromo-only; ΔlogP = 0.6 vs 8-chloro-only; ΔlogP = 0.2 vs 6-bromo-8-chloro |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm, all values from PubChem 2024.11.20 release |
Why This Matters
A higher logP influences CNS penetration potential; researchers targeting CNS drugs should select the 3,8-disubstituted analog over its less lipophilic counterparts.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71464099 (target), CID 11258195 (3-bromo), CID 12217791 (8-chloro), CID 47470888 (6-bromo-8-chloro). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
